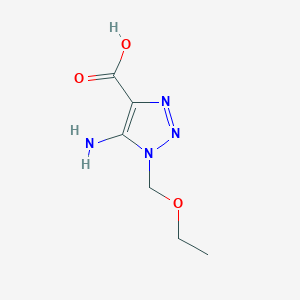
rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans, is a chiral piperidinone derivative with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, which can be informative for understanding the compound of interest.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include the formation of piperidinone rings and the introduction of various substituents. For instance, the radiosynthesis of a PET tracer with a diazabicycloheptan-pyridinyl-indole structure was achieved through several reaction steps, including radiomethylation . Similarly, the synthesis of a tetrahydro-2H-1,4a-propanobenzofuro[2,3-c]pyridin-6-ol involved a double rearrangement process, starting from a mesylated intermediate . These examples suggest that the synthesis of the compound would likely involve a complex sequence of reactions, possibly including ring closures and rearrangements.
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed using techniques like X-ray crystallography. For example, the structure of an unusual double rearrangement product was unequivocally established by this method . This implies that the molecular structure of rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans, could also be analyzed using X-ray crystallography to confirm its configuration and stereochemistry.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can include condensation reactions, as seen in the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . This suggests that the synthesis of the compound may also involve condensation reactions, possibly with the addition of nucleophilic species to electrophilic centers within the molecule.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of the compound , they do describe properties of similar compounds. For example, the ability of a compound to penetrate the blood-brain barrier and its specific binding to neuronal receptors was noted . This indicates that the compound of interest may also exhibit specific physicochemical properties that could influence its biological activity and distribution within an organism.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Drug Metabolism
One of the primary research applications of similar compounds involves the study of enzyme inhibition, particularly cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. The selectivity of chemical inhibitors for CYP isoforms plays a significant role in deciphering the involvement of specific CYPs in drug metabolism, thereby aiding in predicting drug-drug interactions (Khojasteh et al., 2011). Although not directly mentioned, the structural features of “rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans” could theoretically influence its interaction with such enzymes, highlighting its relevance in studies aiming to improve the pharmacokinetic profiles of new drug candidates.
Anticancer and Antimicrobial Applications
Compounds with similar scaffolds have been explored for their therapeutic potential in treating various diseases. For instance, dipeptidyl peptidase IV (DPP IV) inhibitors, which include piperidine and piperazine derivatives, have been reported as antidiabetic drugs (Mendieta et al., 2011). The piperidine core present in the compound under discussion suggests its potential utility in creating new therapeutic agents. Additionally, structures incorporating pyrazoline, such as the one , have shown diverse biological properties, including antimicrobial and anticancer activities (Shaaban et al., 2012). These findings underscore the compound's potential in contributing to the development of new treatments for a variety of health conditions.
Synthesis of Heterocycles
The compound also serves as a building block in the synthesis of heterocyclic compounds. The unique reactivity of structures similar to “rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one, trans” allows for the development of various classes of heterocyclic compounds, which are pivotal in medicinal chemistry for creating new drugs with optimized efficacy and safety profiles (Gomaa et al., 2020).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
(5S,6S)-5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3/t9-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNZJLISMARZCN-CABZTGNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@@H]2[C@H](CCC(=O)N2C3CC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 124595085 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)



![Methyl 2-[3-(butyrylamino)-4-hydroxyphenyl]acetate](/img/structure/B2520394.png)



![N,N-diethyl-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2520402.png)